N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide
Description
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide is a complex organic compound that features a benzothiophene ring system fused with a pyrrolidine carboxamide structure
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(17-10-6-12-21(17)14-7-2-1-3-8-14)20-16-13-25(23,24)18-11-5-4-9-15(16)18/h1-5,7-9,11,16-17H,6,10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUADHAAJIGNGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)C(=O)NC3CS(=O)(=O)C4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the pyrrolidine carboxamide moiety. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-1-phenylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
- N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide
- N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide
These compounds share a similar benzothiophene core but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
